molecular formula C29H35N5O2 B2750669 N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1217034-19-9

N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

カタログ番号 B2750669
CAS番号: 1217034-19-9
分子量: 485.632
InChIキー: ULJQHSSRWREJBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C29H35N5O2 and its molecular weight is 485.632. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Tubercular Activity

A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share structural similarities with the compound , revealed significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM, indicating their potential as potent anti-tubercular agents. Additionally, docking studies suggested their suitability for further development due to favorable molecular interactions (Srinivasarao et al., 2020).

Antiviral Activity Against Influenza

Another study explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable antiavian influenza virus activity. Among the synthesized compounds, several showed significant antiviral activities against the H5N1 subtype of the influenza A virus, with viral reduction in the range of 85–65%. This research highlights the potential of benzamide-based compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Antimycobacterial Agents

A study focused on N-(pyrazin-2-yl)benzamides as retro-amide analogues of N-phenylpyrazine-2-carboxamides for their in vitro antimycobacterial activity. The results showed that most N-pyrazinylbenzamides possessed lower or no activity against Mycobacterium tuberculosis compared to their counterparts but tended to have lower cytotoxicity and better selectivity, highlighting the importance of structural modifications in enhancing biological activity and safety (Zítko et al., 2018).

Synthetic Methodologies

Research into the synthesis of pyrazole, triazole, triazine, and triazepine derivatives from N,N′-Diphenylpiperidine-1-carbohydrazonamide illustrates the versatile applications of similar compounds in creating a variety of heterocyclic compounds with potential therapeutic applications. This demonstrates the importance of synthetic strategies in expanding the chemical space of benzamide derivatives for various biological activities (Omran, Amer, & Khodairy, 2006).

Hybrid and Bioactive Cocrystals

A study on the hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids, using computational simulations, explored the noncovalent interactions and potential applications of these cocrystals. The research indicated that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis, suggesting their use as new anti-TB drugs. Additionally, the cocrystals showed good light harvesting efficiency, indicating potential applications in photovoltaic systems for energy conversion (Al-Otaibi et al., 2020).

特性

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2/c1-22-11-19-34(20-12-22)27-29(31-16-15-30-27)36-26-9-7-24(8-10-26)28(35)32-25-13-17-33(18-14-25)21-23-5-3-2-4-6-23/h2-10,15-16,22,25H,11-14,17-21H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJQHSSRWREJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。